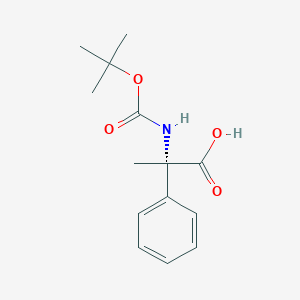

(S)-2-(Boc-氨基)-2-苯基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

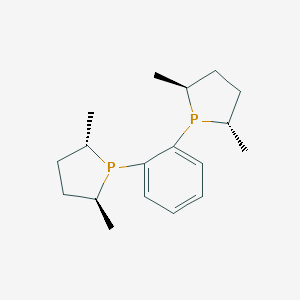

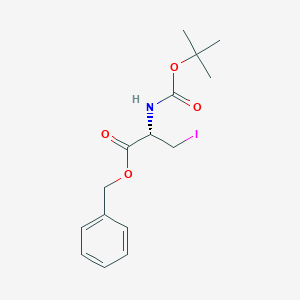

“(S)-2-(Boc-amino)-2-phenylpropanoic acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . Protecting groups like Boc play a pivotal role in the synthesis of multifunctional targets, and they are often used when there’s a need to protect an amino function . Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

The 3D structure of Boc-compounds, including one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .

Chemical Reactions Analysis

Boc protection plays a significant role in the synthesis of multifunctional targets, and issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

科学研究应用

β-羟基-α-氨基酸的不对称合成

该化合物已被用于不对称合成,特别是对于β-羟基-α-氨基酸,它们在药物化学和天然产物合成中很重要。一项研究描述了通过相应氮丙啶的中介从对映纯的α-羟基-β-氨基酯制备这些化合物的过程。该方法涉及氢解、原位 N-Boc 保护、OH 活化和氮丙啶形成等步骤,然后进行区域选择性开环,以产生作为单个非对映异构体的对映纯 β-羟基-α-氨基酸 (Davies 等,2013)。

氨基酸衍生物中的氨基保护

另一项研究重点关注 2-氨基甲基苯基乙酸中的氨基保护,比较了 BOC(二叔丁基碳酸二酯)等不同保护剂的效率及其在进一步合成过程中的应用。BOC 以其更高的保护收率而备受关注,但与其他试剂相比,其脱保护更具挑战性 (Zhao, Wang, & Liu, 2014)。

二氨基酸衍生物的高效不对称合成

使用该化合物还展示了二氨基酸衍生物的高效和立体选择性合成。该合成涉及选择性保护的抗和顺式甲基 2-氨基-3-(Boc-氨基)-3-苯基丙酸酯的制备,展示了其在生产用于肽合成和药物开发的复杂氨基酸衍生物中的效用 (Lee, Yoon, Chung, & Lee, 2001)。

苯丙氨酸上的天然化学连接

该化合物已应用于天然化学连接技术,特别是在苯丙氨酸上,以合成肽。该方法涉及合成赤罗-N-Boc-β-巯基-l-苯丙氨酸,用于封端四肽,证明了 (S)-2-(Boc-氨基)-2-苯基丙酸在肽化学中的多功能性 (Crich & Banerjee, 2007)。

构象明显不同的氨基酸的开发

已经对合成构象明显不同的氨基酸以用于 19F NMR 中的敏感应用进行了研究。这包括全氟-叔丁基 4-羟脯氨酸的开发,该脯氨酸是通过涉及 (S)-2-(Boc-氨基)-2-苯基丙酸的步骤合成的,表明其在推进 NMR 探针和药物化学研究中的作用 (Tressler & Zondlo, 2014)。

未来方向

There is a compelling need for new peptide synthesis technologies which do not damage the environment, and so there is increased focus on organic solvent-free methods of peptide synthesis using environmentally friendly solvents, such as water . The use of water-dispersible Boc-amino acid nanoparticles in combination with microwave irradiation aimed at reducing reaction time and increasing reaction yield is a promising future direction .

属性

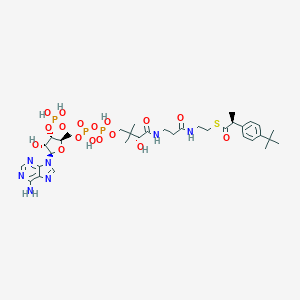

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGUASPHMADVMU-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Boc-amino)-2-phenylpropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

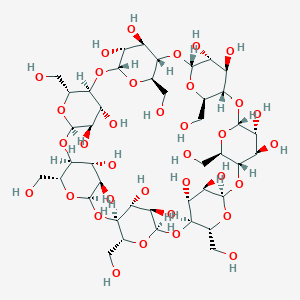

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)